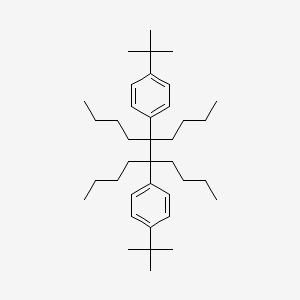

5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane

Description

Properties

CAS No. |

85668-76-4 |

|---|---|

Molecular Formula |

C38H62 |

Molecular Weight |

518.9 g/mol |

IUPAC Name |

1-tert-butyl-4-[5,6-dibutyl-6-(4-tert-butylphenyl)decan-5-yl]benzene |

InChI |

InChI=1S/C38H62/c1-11-15-27-37(28-16-12-2,33-23-19-31(20-24-33)35(5,6)7)38(29-17-13-3,30-18-14-4)34-25-21-32(22-26-34)36(8,9)10/h19-26H,11-18,27-30H2,1-10H3 |

InChI Key |

DMHYTJAITPRFFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)(C1=CC=C(C=C1)C(C)(C)C)C(CCCC)(CCCC)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert this compound into more saturated derivatives.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane has been investigated for its potential use in the pharmaceutical industry. Its unique chemical structure allows it to interact with biological systems effectively.

Case Study: Melting Point Prediction

A study focused on estimating the melting points of organic compounds, including 5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane, utilized a consensus model that achieved high accuracy across a range of compounds. This model is crucial for medicinal chemistry as it helps in predicting the stability and behavior of pharmaceuticals under various conditions .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and additives.

Polymer Additive

Research indicates that 5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane can function as an effective additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties, making it valuable in producing high-performance materials .

Environmental Applications

Due to its chemical stability and low volatility, this compound may be explored for environmental applications, such as in the formulation of environmentally friendly solvents or as a stabilizer in various chemical processes.

Potential Use in Biodegradable Products

The compound's structure suggests potential for use in biodegradable formulations where stability and low toxicity are paramount. Its behavior in environmental conditions can be further studied to assess its suitability for sustainable applications .

Mechanism of Action

The mechanism of action of 5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane involves its interaction with specific molecular targets and pathways. Its effects are primarily due to its ability to undergo various chemical reactions, which can alter its structure and properties . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane can be compared with other similar compounds, such as:

5,6-Dibutyl-5,6-bis(4-methylphenyl)decane: Similar structure but with methyl groups instead of tert-butyl groups.

5,6-Dibutyl-5,6-bis(4-ethylphenyl)decane: Similar structure but with ethyl groups instead of tert-butyl groups.

Preparation Methods

Overview of Chemical Structure and Challenges in Synthesis

The molecule consists of a decane backbone substituted at the 5 and 6 positions with butyl groups and bis(4-tert-butylphenyl) substituents. The steric bulk of the tert-butyl groups and the presence of multiple alkyl substituents suggest that its synthesis involves selective formation of C–C bonds under controlled conditions to avoid side reactions such as over-alkylation or rearrangements.

Thermochemical and Physical Data Supporting Synthesis

Thermodynamic data such as enthalpy of formation (ΔH_f ≈ -351.00 ± 3.00 kJ/mol) and molecular properties available from databases like Cheméo and NIST provide essential parameters for reaction condition optimization, including temperature and solvent choice during synthesis.

Data Table: Summary of Key Properties Relevant to Preparation

Research Gaps and Recommendations for Experimental Elucidation

Lack of Direct Synthetic Protocols : No publicly accessible detailed synthetic procedures or experimental data for 5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane were found in authoritative chemical literature or databases.

Suggested Experimental Approaches :

- Implementation of stepwise alkylation and arylation using Friedel-Crafts and transition-metal catalysis.

- Exploration of catalytic systems with bulky phosphine ligands to control regioselectivity.

- Use of modern coupling techniques such as Suzuki-Miyaura or Negishi reactions for diarylalkane assembly.

Analytical Verification : Employ NMR, mass spectrometry, and X-ray crystallography to confirm molecular structure and purity.

Q & A

Basic Research Questions

Q. What is the CAS registry number and structural identification method for 5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane?

- Answer : The compound is assigned CAS 85668-76-4 and structurally characterized by its branched alkyl and aryl substituents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for confirming the positions of the butyl and tert-butylphenyl groups. Gas Chromatography (GC) with mass spectrometry can validate purity (>95%) by identifying retention times and fragmentation patterns .

Q. How is 5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane synthesized in laboratory settings?

- Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, tert-butylphenol derivatives (e.g., 4-tert-butylphenol, CAS 98-54-4) can serve as precursors, reacting with dihalogenated decane intermediates under catalytic conditions. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be optimized to avoid side products like unsubstituted decane derivatives .

Q. What analytical techniques are recommended for purity assessment and structural validation?

- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying impurities, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C-H stretching in tert-butyl groups). Differential Scanning Calorimetry (DSC) can assess thermal stability by measuring melting points and decomposition temperatures .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 5,6-Dibutyl-5,6-bis(4-tert-butylphenyl)decane using factorial design?

- Answer : A three-factor factorial design (temperature, catalyst concentration, reaction time) can identify optimal conditions. For example, a 2 design (8 experiments) reveals interactions between variables. Regression analysis of yield data (e.g., ANOVA) quantifies the significance of each factor. Orthogonal arrays reduce experimental runs while maintaining statistical validity .

Q. What computational methods are suitable for modeling the compound’s thermodynamic and kinetic properties?

- Answer : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. COMSOL Multiphysics integrated with AI algorithms (e.g., neural networks) can simulate diffusion kinetics in polymer matrices or solvent systems, enabling predictive modeling of solubility and reactivity .

Q. How can contradictions in experimental data (e.g., inconsistent solubility measurements) be resolved?

- Answer : Systematic error analysis is critical. For solubility discrepancies, cross-validate results using multiple solvents (e.g., hexane, toluene) under controlled humidity. Statistical tools like Grubbs’ test identify outliers, while Bayesian regression accounts for measurement uncertainty. Replicate studies under inert atmospheres (to prevent oxidation) may resolve inconsistencies .

Q. What advanced separation techniques are effective for isolating stereoisomers or byproducts?

- Answer : Chiral Chromatography (e.g., using amylose-based columns) resolves stereoisomers. Membrane separation technologies (e.g., nanofiltration) with tailored pore sizes isolate high-molecular-weight byproducts. Mass-directed preparative HPLC coupled with tandem mass spectrometry (MS/MS) enables targeted collection of specific ions .

Methodological Considerations

- Data Validation : Always cross-reference experimental results with computational models (e.g., molecular dynamics simulations) to ensure robustness .

- Ethical Compliance : Adhere to EPA nomenclature guidelines (e.g., "Benzene, 1,1'-(1,1,2,2-tetrabutyl-1,2-ethanediyl)bis[4-(1,1-dimethylethyl)-") for regulatory documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.